

Protocol 2: Hydrogel Formation and Characterization

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Compound of Interest

Compound Name: *Pro-Phe-Phe*

Cat. No.: *B12409653*

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This protocol describes the formation of a **Pro-Phe-Phe** hydrogel via a pH switch method and subsequent characterization of its properties.

Materials:

- Purified, lyophilized **Pro-Phe-Phe** peptide
- Sterile deionized water
- NaOH solution (0.5 M)
- Glucono- δ -lactone (GdL)
- Phosphate-buffered saline (PBS)

Methodology: Hydrogel Formation

- **Peptide Dissolution:** Dissolve the lyophilized **Pro-Phe-Phe** peptide in sterile deionized water. The concentration will depend on the desired gel stiffness (typically 5-20 mg/mL).
- **pH Adjustment:** Adjust the pH of the peptide solution to ~10-11 using NaOH to ensure the peptide is fully dissolved and deprotonated.
- **Initiation of Self-Assembly:** Introduce GdL to the solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH of the solution.

- Gelation: As the pH drops to neutral or slightly acidic, it will trigger the self-assembly of the **Pro-Phe-Phe** peptides into a nanofibrillar network. The solution will transition from a liquid to a self-supporting hydrogel. Gel formation can be confirmed by inverting the vial.

Methodology: Characterization

- Transmission Electron Microscopy (TEM):
 - Apply a small volume of the peptide solution (prior to gelation) or a diluted hydrogel sample onto a carbon-coated copper grid.
 - Stain the sample with a heavy metal stain (e.g., uranyl acetate or phosphotungstic acid).
 - Allow the grid to dry completely before imaging with a transmission electron microscope to visualize the fibrillar nanostructure.
- Circular Dichroism (CD) Spectroscopy:
 - Place a sample of the optically clear hydrogel (or a diluted solution) in a quartz cuvette.
 - Obtain CD spectra (typically from 190-260 nm) to determine the secondary structure of the self-assembled peptides. A characteristic signal around 216-218 nm is indicative of β -sheet formation, which is common in such hydrogels.
- Oscillatory Rheology:
 - Place the hydrogel sample onto the plate of a rheometer.
 - Perform a frequency sweep at a constant strain to measure the storage modulus (G') and loss modulus (G''). A G' value significantly higher than G'' indicates the formation of a stable, elastic gel.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to quantify the release of a model drug from a pre-formed **Pro-Phe-Phe** hydrogel.

Materials:

- Drug-loaded **Pro-Phe-Phe** hydrogel (prepared by adding the drug to the peptide solution before gelation is triggered)
- PBS (pH 7.4)
- Shaking incubator or water bath set to 37°C
- UV-Vis Spectrophotometer or HPLC system

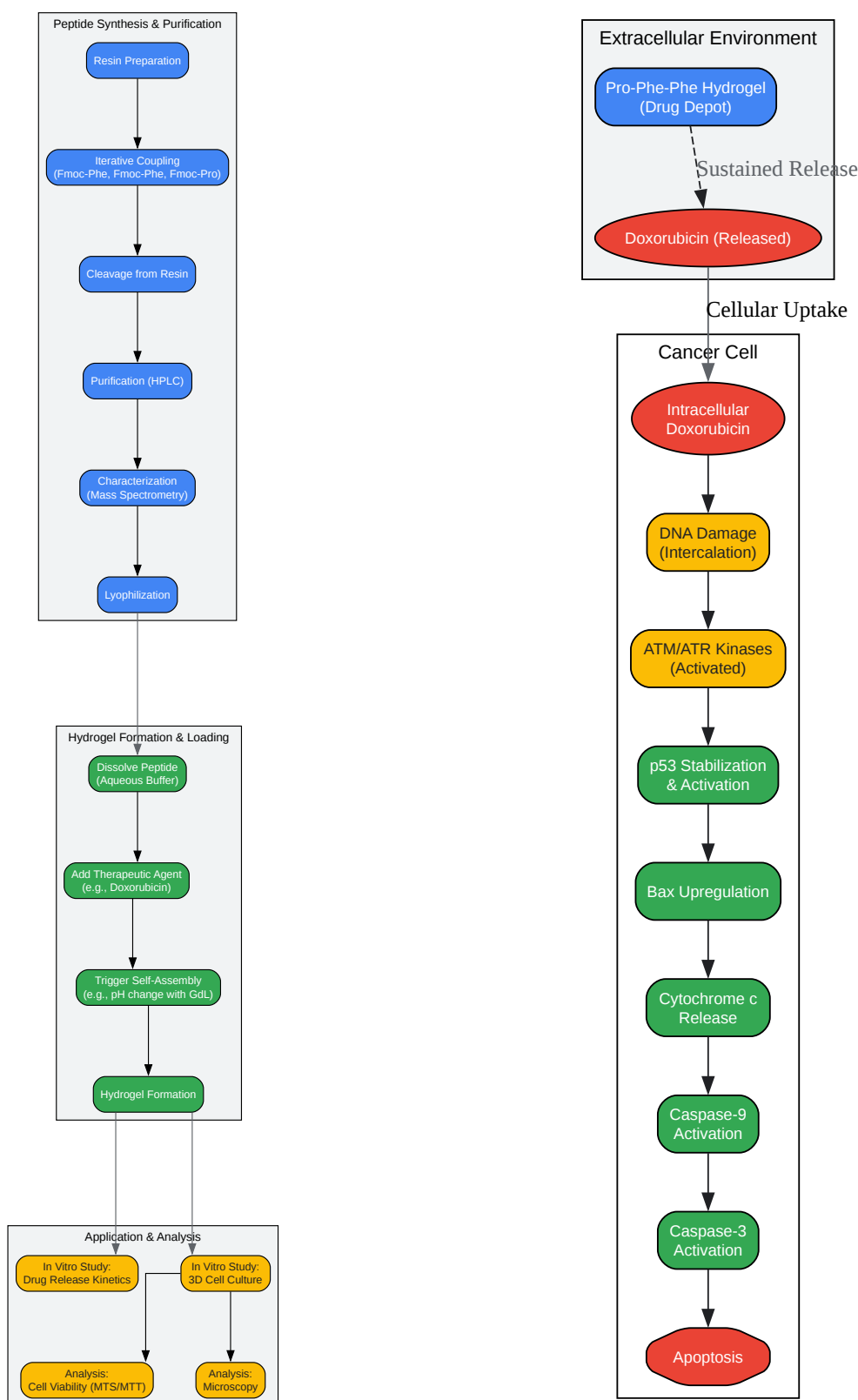
Methodology:

- **Sample Preparation:** Place a known volume and concentration of the drug-loaded hydrogel into a vial or tube.
- **Release Medium:** Add a specific volume of pre-warmed PBS (pH 7.4) on top of the hydrogel to simulate physiological conditions.
- **Incubation:** Place the vials in a shaking incubator at 37°C and 100 rpm.
- **Sampling:** At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), carefully withdraw a small aliquot of the supernatant (PBS).
- **Medium Replacement:** Immediately after sampling, replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain a constant volume.
- **Quantification:** Analyze the concentration of the drug in the collected aliquots using a suitable method (e.g., UV-Vis spectrophotometry at the drug's λ_{max} or HPLC).
- **Data Analysis:** Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps. Plot the cumulative release percentage against time to obtain the drug release profile.

Visualized Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates the overall process from peptide design and synthesis to the final application of a **Pro-Phe-Phe**-based biomaterial.



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